

Application Note: Mass Spectrometry Analysis of 3,5-Diethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

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Abstract

This document provides a detailed guide for the analysis of **3,5-Diethyl-4-hydroxybenzaldehyde** using mass spectrometry. While specific experimental data for this compound is limited, this application note outlines a proposed methodology based on the analysis of structurally similar compounds, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 3,5-dimethyl-4-hydroxybenzaldehyde. The provided protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and predicted fragmentation patterns will serve as a robust starting point for method development and validation in research and drug development settings.

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a phenolic aldehyde with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such organic molecules. This note details the predicted mass spectral characteristics and a proposed analytical workflow for **3,5-Diethyl-4-hydroxybenzaldehyde**.

Predicted Mass Spectral Data

The molecular formula for **3,5-Diethyl-4-hydroxybenzaldehyde** is C₁₁H₁₄O₂, with a monoisotopic mass of 178.0994 g/mol .^[1] Based on its structure and the fragmentation patterns of analogous phenolic aldehydes, a summary of predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions is presented below.

Ion Type	Adduct	Predicted m/z	Notes
Precursor Ion	[M+H] ⁺	179.1067	Protonated molecule
Precursor Ion	[M-H] ⁻	177.0921	Deprotonated molecule
Precursor Ion	[M+Na] ⁺	201.0886	Sodium adduct
Fragment Ion	[M+H - CH ₃] ⁺	164.0831	Loss of a methyl group from an ethyl substituent
Fragment Ion	[M+H - C ₂ H ₄] ⁺	151.0705	Loss of ethylene via McLafferty rearrangement
Fragment Ion	[M+H - CHO] ⁺	150.0994	Loss of the formyl group
Fragment Ion	[M+H - H ₂ O] ⁺	161.0961	Loss of water

Experimental Protocols

The following protocols are proposed for the analysis of **3,5-Diethyl-4-hydroxybenzaldehyde** and should be optimized as part of the method development process.

Sample Preparation

A generic sample preparation protocol for the extraction of **3,5-Diethyl-4-hydroxybenzaldehyde** from a biological matrix (e.g., cell culture media) is provided below. This protocol is adapted from methods used for similar compounds.^[2]

- **Internal Standard Addition:** To 200 μL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
- **Protein Precipitation and Extraction:** Add 600 μL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
- **Vortexing:** Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Drying:** Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
- **Reconstitution:** Reconstitute the dried residue in 100 μL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- **Filtration:** Filter the reconstituted sample through a 0.22 μm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography (LC)

- **Column:** C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size)
- **Mobile Phase A:** Water with 0.1% formic acid
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid
- **Gradient:**
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B

- 8-10 min: Hold at 95% B
- 10.1-12 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
- Scan Type: Full scan and product ion scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) for quantification.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V (optimize for the specific compound)
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 600 L/hr
- Collision Gas: Argon
- Collision Energy: Optimize for each fragmentation transition (e.g., 10-30 eV).

Visualizations

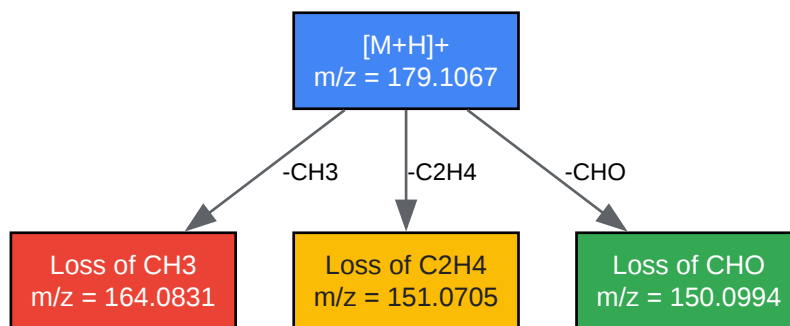
Experimental Workflow



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Caption: A generalized workflow for the preparation and analysis of **3,5-Diethyl-4-hydroxybenzaldehyde** samples.

Predicted Fragmentation Pathway



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Caption: Predicted fragmentation of protonated **3,5-Diethyl-4-hydroxybenzaldehyde**.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of **3,5-Diethyl-4-hydroxybenzaldehyde**. The proposed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a comprehensive starting point for researchers. It is imperative that these methods are validated and optimized for the specific instrumentation and matrix used in any given study to ensure accurate and reliable results.

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References

- 1. PubChemLite - 3,5-diethyl-4-hydroxybenzaldehyde (C₁₁H₁₄O₂) [pubchemlite.lcsb.uni.lu]

- 2. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
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